D-Leucrose
Overview
Description
D-Leucrose is a natural sucrose isomer . It is also known as a disaccharide, which is a type of carbohydrate that consists of two monosaccharides .
Synthesis Analysis
Glucansucrases, produced mainly by Leuconostoc mesenteroides and oral Streptococcus species, catalyze the synthesis of high molecular weight d-glucose polymers, named glucans, from sucrose . In the presence of efficient acceptors, they catalyze the synthesis of low molecular weight oligosaccharides .Chemical Reactions Analysis
The polymerization reaction is the main reaction of dextransucrase, which produces α-1,6-linked glucans, while the hydrolysis reaction is a side reaction that produces glucose and fructose. In addition, the isomerization reaction of dextransucrase can produce leucrose from sucrose .Scientific Research Applications
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Alternative Sweeteners
- Field : Food Science and Nutrition .
- Application : D-Leucrose is considered a possible alternative to sucrose due to its suitable sweetness, potential physiological benefits, and feasible production processes .
- Methods : The biosynthesis of these sucrose isomers, including D-Leucrose, involves using carbohydrate-active enzymes .
- Results : These alternative sweeteners have potential applications in chronic diseases management, anti-inflammatory supplement, prebiotic dietary supplement, and stabilizing agent .
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Carbohydrate Modifications
- Field : Industrial Microbiology and Biocatalysis .
- Application : D-Leucrose can be produced by Leuconostoc Mesenteroides strains and their enzymes for various industrial applications .
- Methods : The production of D-Leucrose involves the use of L. Mesenteroides for the production of dextran via whole cell fermentation, for leucrose synthesis with dextransucrase .
- Results : The various (potential) industrial applications of L. Mesenteroides include the production of carbohydrates and derivatives such as dextran and alteman (biopolymers), fructose, mannitol (a polyol), leucrose (a non-cariogenic disaccharide), gluco-oligosaccharides, a-D-glucose-I-phosphate, and many others .
Future Directions
D-Leucrose and other naturally occurring sucrose isomers are considered potential alternatives to sucrose due to their suitable sweetness, potential physiological benefits, and feasible production processes . They have potential applications in chronic diseases management, anti-inflammatory supplement, prebiotic dietary supplement, and stabilizing agent .
properties
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,4-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(15)8(17)9(18)11(22-4)23-5-2-21-12(20,3-14)10(19)7(5)16/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFGFRMPGVDDGE-GWRCVIBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@](O1)(CO)O)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Leucrose |
Citations
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